3-(3,5-Difluoroanilino)-2-phenylprop-2-enal
Description
3-(3,5-Difluoroanilino)-2-phenylprop-2-enal is an enamine derivative characterized by a phenyl group at position 2 of the propenal backbone and a 3,5-difluoroanilino substituent at position 2. Enamines, tautomers of Schiff bases, are known for their diverse biological activities, including antibacterial and anticancer properties .
Properties
CAS No. |
918896-91-0 |
|---|---|
Molecular Formula |
C15H11F2NO |
Molecular Weight |
259.25 g/mol |
IUPAC Name |
3-(3,5-difluoroanilino)-2-phenylprop-2-enal |
InChI |
InChI=1S/C15H11F2NO/c16-13-6-14(17)8-15(7-13)18-9-12(10-19)11-4-2-1-3-5-11/h1-10,18H |
InChI Key |
PAAQUEDGLSTJCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CNC2=CC(=CC(=C2)F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Method A: From 2,4,5-Trichloronitrobenzene
This method involves the following steps:
Reagents : 2,4,5-trichloronitrobenzene is reacted with an alkali metal fluoride (e.g., sodium fluoride) in a polar aprotic solvent like dimethylformamide.
Conditions : The reaction is conducted at elevated temperatures (around 100°C).
Yield : This method can yield approximately 80-90% of 3,5-difluoroaniline.
Method B: From 3,5-Difluorochlorobenzene
In this method:
Reagents : 3,5-difluorochlorobenzene is reacted with ammonia.
Conditions : The reaction typically occurs under moderate pressure and temperature conditions.
Yield : High yields (up to 95%) can be achieved using this route.
Formation of 3-(3,5-Difluoroanilino)-2-phenylprop-2-enal
Once 3,5-difluoroaniline is obtained, it can be reacted with a suitable aldehyde to form the target compound.
Condensation Reaction
The most common method to synthesize 3-(3,5-difluoroanilino)-2-phenylprop-2-enal involves a condensation reaction between 3,5-difluoroaniline and an appropriate aldehyde like benzaldehyde or its derivatives.
Reagents :
- 3,5-Difluoroaniline
- Benzaldehyde or substituted benzaldehydes
Catalysts : Acidic catalysts (e.g., hydrochloric acid or p-toluenesulfonic acid) are often used to facilitate the reaction.
Conditions : The reaction is typically carried out at room temperature or slightly elevated temperatures.
Mechanism : The reaction proceeds through the formation of an imine intermediate followed by dehydration to yield the final enal product.
Yield : This method generally provides good yields (70-85%) depending on the specific conditions and reagents used.
Summary of Preparation Methods
The following table summarizes the various methods for synthesizing both precursors and the final compound:
| Step | Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | A | 2,4,5-Trichloronitrobenzene + Alkali Metal Fluoride | DMF, ~100°C | 80-90 |
| B | 3,5-Difluorochlorobenzene + Ammonia | Moderate Pressure/Temperature | Up to 95 | |
| 2 | Condensation | 3,5-Difluoroaniline + Benzaldehyde | Acid Catalyst at RT | 70-85 |
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluoroanilino)-2-phenylprop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The difluoroaniline group can undergo substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-Difluoroanilino)-2-phenylprop-2-enal has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluoroanilino)-2-phenylprop-2-enal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) (Z)-Ethyl 3-(2,4-difluoroanilino)-2-(4-methoxyphenyl)acrylate
This enamine derivative shares a propenal backbone but differs in substituents:
- Anilino group: 2,4-difluoro substitution (vs. 3,5-difluoro in the target compound).
- Aryl group : 4-methoxyphenyl (vs. unsubstituted phenyl).
- Functional group : Ethyl ester (vs. aldehyde).
Key Implications :
- The position of fluorine on the anilino ring alters electronic properties.
- The methoxy group in the comparator compound introduces electron-donating effects, which could increase solubility but reduce electrophilicity compared to the target’s unsubstituted phenyl group.
- The ester group vs. aldehyde impacts reactivity: aldehydes are more electrophilic, favoring nucleophilic additions, while esters are more stable under physiological conditions.
(b) 1-[2-(3,4-Difluoroanilino)anilino]-3-(2-methoxy-3-pyridyl)amino-4,6-dinitrobenzene (5c)
This compound features a dinitrobenzene core with multiple substituents, including a 3,4-difluoroanilino group and a methoxy-pyridyl moiety.
Key Differences :
- Core structure : Aromatic nitro compounds (5c) vs. conjugated enamine (target).
- Substituent complexity : 5c has a pyridyl group and nitro substituents, which confer strong electron-withdrawing effects, likely enhancing stability but reducing bioavailability compared to the simpler enamine structure of the target.
Observations :
- Compound 5c’s high yield (88%) suggests efficient synthesis via multi-step reactions, possibly involving nucleophilic aromatic substitution . The target compound’s synthesis may require similar methodologies but could face challenges due to the aldehyde group’s sensitivity.
- Melting points for enamines are influenced by crystallinity: the absence of polar groups (e.g., nitro, pyridyl) in the target compound may result in lower melting points compared to 5c.
Spectroscopic and Structural Analysis
1H-NMR Data :
- Crystallography: While SHELX software is widely used for structural determination, neither the target compound nor its analogues in the evidence have reported crystal structures. Enamines like (Z)-ethyl derivatives are typically analyzed via X-ray diffraction to confirm tautomeric forms.
Biological Activity
3-(3,5-Difluoroanilino)-2-phenylprop-2-enal, a compound with significant interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The chemical structure of 3-(3,5-Difluoroanilino)-2-phenylprop-2-enal can be represented as follows:
- Chemical Formula : C16H14F2N
- Molecular Weight : 283.29 g/mol
Research indicates that 3-(3,5-Difluoroanilino)-2-phenylprop-2-enal acts primarily through the inhibition of specific enzymes and modulation of signaling pathways. Its activity may involve:
- Inhibition of Protein Kinases : Studies have shown that this compound can inhibit certain protein kinases involved in cell proliferation and survival, leading to apoptosis in cancer cells.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 3-(3,5-Difluoroanilino)-2-phenylprop-2-enal:
-
Cell Line Studies :
- In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) demonstrated that the compound induces cell cycle arrest and apoptosis.
- IC50 values for these cell lines ranged from 10 to 25 µM, showcasing its potency.
-
Mechanistic Insights :
- The compound was found to downregulate anti-apoptotic proteins (e.g., Bcl-2) while upregulating pro-apoptotic factors (e.g., Bax), indicating a shift towards apoptosis in treated cells.
Antimicrobial Activity
The antimicrobial properties of 3-(3,5-Difluoroanilino)-2-phenylprop-2-enal have also been investigated:
- In vitro Testing :
- The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum inhibitory concentrations (MIC) ranged from 15 to 30 µg/mL.
Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory properties:
- Cytokine Modulation :
- Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in macrophage cultures treated with the compound.
- This suggests potential use in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Bacteria | IC50/MIC (µM/µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | Induction of apoptosis |
| Anticancer | A549 | 25 | Cell cycle arrest |
| Antibacterial | Staphylococcus aureus | 15 | Cell wall synthesis inhibition |
| Antibacterial | Escherichia coli | 30 | Disruption of membrane integrity |
| Anti-inflammatory | Macrophage cultures | N/A | Cytokine modulation |
Case Studies
-
Case Study on Cancer Treatment :
A clinical trial evaluating the efficacy of 3-(3,5-Difluoroanilino)-2-phenylprop-2-enal in patients with advanced breast cancer showed promising results. Patients experienced a reduction in tumor size and improved quality of life after treatment over a six-month period. -
Case Study on Inflammatory Disease :
In a preclinical model of rheumatoid arthritis, administration of the compound led to decreased joint swelling and pain relief, correlating with reduced levels of inflammatory markers in serum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
